Erythribyssin M
説明
エリスリビシン M: は、エリスリナ属から得られる天然物の種類であるプレニル化プテロカルパンです。これらの化合物は、抗菌性、抗炎症性、抗癌性など、多様な生物活性で知られています。特に、エリスリビシン M はその潜在的な治療的用途で注目を集めています。
特性
分子式 |
C20H20O5 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(2S,11S)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),20-hexaene-7,16-diol |
InChI |
InChI=1S/C20H20O5/c1-20(2)17(22)8-13-15(25-20)6-5-11-14-9-23-16-7-10(21)3-4-12(16)19(14)24-18(11)13/h3-7,14,17,19,21-22H,8-9H2,1-2H3/t14-,17?,19-/m1/s1 |
InChIキー |
ZCLUCQDBFSBCJB-LJMFKLJISA-N |
異性体SMILES |
CC1(C(CC2=C(O1)C=CC3=C2O[C@H]4[C@@H]3COC5=C4C=CC(=C5)O)O)C |
正規SMILES |
CC1(C(CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O)C |
製品の起源 |
United States |
準備方法
合成経路と反応条件: エリスリビシン M の合成は通常、レソルシノールとシリンガアルデヒドを原料として用います。このプロセスには、主要な中間体を形成するためのヴィルスミエル・シュミット反応とフェノールヒドロキシル保護反応が含まれています。 これらの中間体は、マクマリークロスカップリング反応を受けて最終生成物を生成します .
工業生産方法: エリスリビシン M の工業生産方法は、主に研究設定での興味深い化合物としての地位のため、十分に文書化されていません。必要に応じて、上記で述べた合成経路を大規模生産のためにスケールアップすることができます。
化学反応の分析
Acid-Catalyzed Degradation Reactions
Erythromycin undergoes pH-dependent structural changes due to its acid-labile glycosidic bonds and desosamine sugar moiety. Under acidic conditions (pH < 4):
-
Intramolecular dehydration occurs at the C6 hydroxyl and C9 ketone groups, forming anhydroerythromycin (ΔE) with reduced bioactivity .
-
Hydrolysis of the cladinose sugar generates erythralosamine and other aglycone byproducts .
Modification strategies to improve stability:
Adsorption and Surface Reactivity
Cellulose acetate/zeolite (ZCA) composites adsorb erythromycin via:
-
Physical interactions : Pore diffusion (ΔG = −4.21 kJ/mol, ΔH = 12.38 kJ/mol)
-
Chemical interactions : Hydrogen bonding with ZCA’s hydroxyl groups (QCP analysis: HOMO-LUMO gap = 7.25 eV)
Key adsorption parameters:
| Parameter | Value (ZCA) | Value (Zeolite) |
|---|---|---|
| Maximum capacity (mg/g) | 38.2 | 22.1 |
| Equilibrium time (min) | 40 | 60 |
| Reusability cycles | 3 | 2 |
Enzymatic and Metabolic Reactions
Hepatic CYP3A4 mediates erythromycin metabolism through:
Quantitative LC-MS/MS detection limits:
| Analyte | LOD (μg/kg) | LOQ (μg/kg) |
|---|---|---|
| Erythromycin | 0.2 | 0.5 |
| N-demethyl | 0.3 | 1.0 |
Solid-State Reactivity and Dynamics
SSNMR studies reveal erythromycin’s conformational flexibility:
-
CSA parameters : Isotropic shift (δiso) = 105.3 ppm for C13 lactone carbon
-
Spin-lattice relaxation : T₁ = 8.2 s (C2) vs. 12.7 s (C12), indicating differential mobility
Synthetic Modifications
Erythromycin’s macrolide scaffold permits targeted derivatization:
C10 Methyl Activation
-
Halogenation : NBS converts C10-CH₃ to allylic bromide (88% yield with NCS)
-
Oxidation : H₂O₂ forms C10-N-oxide for protective group strategies
C6 Modification
科学的研究の応用
Erythribyssin M has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of prenylated pterocarpans.
Biology: It has shown potential as an antimicrobial agent against various bacterial strains.
Industry: While not widely used industrially, its derivatives could be explored for pharmaceutical applications.
作用機序
エリスリビシン M は、主にタンパク質チロシンホスファターゼ-1B(PTP1B)の阻害を通じてその効果を発揮します。この酵素は、インスリンシグナル伝達と癌細胞の増殖の調節に関与しています。 PTP1B を阻害することにより、エリスリビシン M は癌細胞の増殖を抑制し、インスリン感受性を向上させる可能性があります .
類似化合物との比較
類似化合物:
エリスリビシン H: 類似の生物活性を持つ別のプレニル化プテロカルパン。
エリスリン A-C: これらの化合物はまた、PTP1B を阻害し、抗癌作用を示しています.
独自性: エリスリビシン M は、その特定の構造と生物活性を高めるプレニル基の存在により、ユニークです。PTP1B を阻害する能力は、癌治療と代謝性疾患のさらなる研究のための有望な候補となっています。
Q & A
Q. What experimental methodologies are recommended for the initial characterization of Erythribyssin M?
To characterize Erythribyssin M, employ a combination of spectroscopic and chromatographic techniques. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV-Vis detection (e.g., λ = 280 nm) to assess purity . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve molecular mass and fragmentation patterns. For novel compounds, include X-ray crystallography data to confirm stereochemistry .
Q. How can researchers optimize synthesis protocols for Erythribyssin M to ensure reproducibility?
Document reaction conditions rigorously, including solvent systems, temperature, catalyst concentrations, and purification steps. Use controlled environments (e.g., inert gas for oxygen-sensitive reactions) and validate yields through triplicate experiments. Publish detailed protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental reproducibility . Cross-reference with established synthetic routes for analogous compounds to identify potential bottlenecks (e.g., side reactions during acetylation) .
Q. What criteria should be applied to assess the purity and stability of Erythribyssin M in different solvents?
Quantify purity via HPLC (>95% peak area) and validate with melting point analysis. For stability, incubate Erythribyssin M in solvents (e.g., DMSO, ethanol) under varying temperatures (4°C, 25°C, 40°C) and monitor degradation over 72 hours using UV-Vis spectroscopy. Include kinetic stability models (e.g., first-order decay constants) to predict shelf-life .
Advanced Research Questions
Q. How can contradictory spectroscopic data for Erythribyssin M be resolved in structural elucidation studies?
Contradictions in NMR or MS data often arise from impurities, solvent artifacts, or dynamic equilibria (e.g., tautomerism). Perform heteronuclear single quantum coherence (HSQC) NMR to resolve ambiguous proton-carbon correlations. Compare experimental data with computational simulations (e.g., density functional theory (DFT)-predicted chemical shifts). If inconsistencies persist, revisit synthetic pathways to rule out isomer formation .
Q. What strategies are effective for studying Erythribyssin M’s interaction with biomolecules in vitro?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values). For mechanistic insights, employ fluorescence quenching assays with bovine serum albumin (BSA) as a model protein. Validate findings with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and energetics . Ensure biological replicates (n ≥ 3) and statistical validation (e.g., t-tests with p < 0.05) .
Q. How should researchers design experiments to address discrepancies between in vitro and in vivo efficacy data for Erythribyssin M?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For in vivo studies, use rodent models with controlled dosing regimens (e.g., oral vs. intravenous administration) and measure pharmacokinetic parameters (Cmax, AUC). Cross-validate in vitro results using 3D cell cultures or organoids to better mimic physiological conditions. Address interspecies metabolic differences via liver microsome assays .
Q. What analytical approaches are suitable for identifying degradation products of Erythribyssin M under oxidative stress?
Subject Erythribyssin M to forced degradation using hydrogen peroxide (3% v/v) or UV light. Analyze products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. Use molecular networking tools (e.g., GNPS) to map degradation pathways and annotate unknown metabolites. Compare fragmentation patterns with databases (e.g., METLIN) .
Methodological Guidance
Q. How can researchers ensure ethical compliance and statistical rigor in preclinical studies involving Erythribyssin M?
Obtain institutional animal care committee (IACUC) approval for in vivo work. Predefine sample sizes using power analysis (α = 0.05, β = 0.2) and randomize treatment groups. For human cell lines, adhere to HIPAA guidelines and document informed consent for primary tissues. Use Shapiro-Wilk tests to assess data normality before selecting parametric or non-parametric statistical methods .
Q. What frameworks assist in formulating hypotheses about Erythribyssin M’s mechanism of action?
Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "In Staphylococcus aureus (Population), does Erythribyssin M (Intervention) inhibit biofilm formation compared to vancomycin (Comparison) as measured by crystal violet assay (Outcome)?" Validate hypotheses through dose-response curves and negative controls (e.g., heat-killed pathogens) .
Q. How should contradictory data from independent studies on Erythribyssin M’s bioactivity be critically analyzed?
Conduct a systematic literature review using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell line heterogeneity). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Replicate key experiments under standardized conditions and publish negative results to reduce publication bias .
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